decan-2-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H28O3S. It is a sulfonate ester derived from decan-2-ol and 4-methylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decan-2-yl 4-methylbenzenesulfonate can be synthesized through the esterification reaction between decan-2-ol and 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Decan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield decan-2-ol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce decan-2-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are decan-2-ol and 4-methylbenzenesulfonic acid.
Reduction: The primary product is decan-2-ol.
Scientific Research Applications
Decan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: It is utilized in the preparation of polymers and surfactants, contributing to the development of new materials with unique properties.
Industrial Applications: this compound is used in the production of detergents, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of decan-2-yl 4-methylbenzenesulfonate involves its role as a sulfonate ester. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding alcohol and sulfonic acid. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state during reactions.
Comparison with Similar Compounds
Similar Compounds
2-Decanol: The alcohol precursor to decan-2-yl 4-methylbenzenesulfonate.
4-Methylbenzenesulfonic Acid: The acid component used in the synthesis of the compound.
2-Decyl 4-Methylbenzenesulfonate: A similar sulfonate ester with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific combination of a decan-2-yl group and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as its reactivity in nucleophilic substitution and hydrolysis reactions. The compound’s structure also influences its solubility and stability, making it suitable for various applications in organic synthesis and industrial processes.
Biological Activity
Decan-2-yl 4-methylbenzenesulfonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an alkyl sulfonate ester characterized by the following structure:
- Decan-2-yl : A branched alkyl chain derived from decane.
- 4-Methylbenzenesulfonate : A sulfonate group attached to a para-substituted methylbenzene ring.
The molecular formula can be represented as C15H24O3S.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Here are some key findings:
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain phosphatases, which are crucial in regulating cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells where phosphatase activity is often dysregulated .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is believed to be mediated through the induction of oxidative stress and apoptosis .
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells revealed significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. The findings are summarized in Table 1.
Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |
---|---|---|
0 | 100 | 1 |
10 | 75 | 1.5 |
20 | 50 | 3 |
50 | 25 | 5 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicate that while effective against Staphylococcus aureus, the compound shows reduced efficacy against Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound include:
- Phosphatase Inhibition : By inhibiting specific phosphatases, the compound alters signaling pathways critical for cell proliferation and survival.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbial targets.
Properties
Molecular Formula |
C17H28O3S |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
decan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H28O3S/c1-4-5-6-7-8-9-10-16(3)20-21(18,19)17-13-11-15(2)12-14-17/h11-14,16H,4-10H2,1-3H3 |
InChI Key |
HEOQSGMVJDBNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.